5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine
CAS No.:
Cat. No.: VC13402358
Molecular Formula: C9H9BrN2O3
Molecular Weight: 273.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrN2O3 |
|---|---|
| Molecular Weight | 273.08 g/mol |
| IUPAC Name | 5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine |
| Standard InChI | InChI=1S/C9H9BrN2O3/c10-7-3-8(12(13)14)9(11-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2 |
| Standard InChI Key | HGTYNWAXXQCPOA-UHFFFAOYSA-N |
| SMILES | C1CC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
| Canonical SMILES | C1CC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Introduction
Overview
5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a heterocyclic aromatic compound belonging to the pyridine derivative family. Characterized by a bromine atom at the 5-position, a cyclopropylmethoxy group at the 2-position, and a nitro group at the 3-position, this compound is of significant interest in synthetic organic chemistry and pharmaceutical research. Its structural complexity and functional group diversity make it a valuable intermediate for drug discovery and material science applications.
Chemical Identity and Structural Features
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 287.09 g/mol
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IUPAC name: 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine
Structural Analysis
The pyridine core is substituted with three distinct functional groups:
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Bromine (Br) at position 5: Enhances electrophilic reactivity and participates in cross-coupling reactions.
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Cyclopropylmethoxy group at position 2: Introduces steric bulk and modulates electronic properties.
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Nitro group (NO) at position 3: Acts as a strong electron-withdrawing group, influencing reactivity and stability .
Synthesis and Synthetic Routes
Route 1: Sequential Functionalization
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Nitration: Introduce the nitro group to a pre-brominated pyridine derivative.
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Bromination: Electrophilic bromination using bromine (Br) or N-bromosuccinimide (NBS) .
Route 2: Substitution Reactions
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Methoxy-to-cyclopropylmethoxy substitution:
Route 3: Modular Assembly
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Suzuki-Miyaura coupling: Utilize a brominated pyridine intermediate to introduce cyclopropylmethoxy groups via palladium-catalyzed cross-coupling .
Optimization Challenges
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Regioselectivity: Ensuring precise positioning of substituents requires careful control of reaction conditions.
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Stability: Nitro groups may decompose under harsh acidic or basic conditions, necessitating mild reagents .
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characterization
Applications and Research Findings
Pharmaceutical Intermediates
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Kinase inhibitors: Nitropyridine derivatives are precursors in synthesizing kinase-targeted therapies .
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Anticancer agents: Structural analogs exhibit activity against tyrosine kinases involved in tumor proliferation .
Material Science
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Ligand design: The cyclopropylmethoxy group enhances metal coordination in catalytic systems.
Case Studies and Toxicity
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Methemoglobinemia risk: Nitropyridines (e.g., 5-bromo-2-nitropyridine) are associated with oxidative stress and organ damage .
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Safety protocols: Use PPE (gloves, goggles) and ensure ventilation during handling .
Future Directions
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